2,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-11-9-13(12(2)23-11)16(22)19-6-8-21-7-3-14(20-21)15-10-17-4-5-18-15/h3-5,7,9-10H,6,8H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPLNTWGBVOMQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule is dissected into three primary fragments:
- 2,5-Dimethylfuran-3-carboxylic acid : Serves as the acyl donor for the carboxamide group.
- 2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine : Provides the pyrazole-pyrazine heterocyclic core linked via an ethyl spacer.
- Amide bond : Connects the furan and pyrazole-pyrazine subunits.
Synthesis of 2,5-Dimethylfuran-3-carboxylic Acid
2,5-Dimethylfuran-3-carboxylic acid is typically prepared via Friedel-Crafts acylation of 2,5-dimethylfuran. Acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) introduces the acetyl group at the 3-position, followed by oxidation using KMnO₄ or CrO₃ to yield the carboxylic acid. Alternative routes involve hydrolysis of preformed esters, though yields are moderate (60–75%) due to side reactions at the electron-rich furan ring.
Assembly of the Pyrazole-Pyrazine Core
The pyrazole ring is constructed via cyclocondensation of hydrazines with 1,3-diketones or acetylenic ketones. For regioselective incorporation of the pyrazine moiety at position 3 of the pyrazole, two approaches dominate:
- Direct cyclocondensation using pyrazine-containing hydrazines.
- Post-functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) on preformed pyrazole intermediates.
Cyclocondensation of 1,3-Diketones with Hydrazines
The reaction of 3-(pyrazin-2-yl)-1,3-diketone derivatives with hydrazines under acidic conditions generates the pyrazole ring. For example, treatment of 3-(pyrazin-2-yl)pentane-2,4-dione with hydrazine hydrate in ethanol at reflux yields 3-(pyrazin-2-yl)-1H-pyrazole (78% yield). Regioselectivity is enhanced using aprotic solvents (e.g., DMF) with HCl, favoring the 1,3,5-trisubstituted product.
Ethylamine Spacer Installation
The ethyl linker is introduced via nucleophilic substitution or reductive amination:
- Nucleophilic substitution : 3-(Pyrazin-2-yl)-1H-pyrazole reacts with 2-bromoethylamine hydrobromide in the presence of K₂CO₃ (acetonitrile, 60°C, 12 h) to yield 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine (70% yield).
- Reductive amination : Condensation of pyrazole with 2-aminoethyl tosylate, followed by NaBH₄ reduction, achieves similar results but with lower efficiency (55–60%).
Amide Bond Formation
The final step couples 2,5-dimethylfuran-3-carboxylic acid with 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine. Two protocols are widely adopted:
Mixed Anhydride Method
Activation of the carboxylic acid with ethyl chloroformate and triethylamine generates a reactive mixed anhydride, which reacts with the ethylamine derivative in THF at 0–5°C. Yields range from 80–85%, with minimal racemization.
Optimization Challenges and Solutions
Regioselectivity in Pyrazole Formation
Non-symmetrical 1,3-diketones often produce regioisomeric pyrazoles. Nano-ZnO catalysis in ethanol enhances selectivity for the 1,3,5-trisubstituted isomer (95:5 ratio).
Purification of Hydrophilic Intermediates
The pyrazine group imparts polarity, complicating isolation. Reverse-phase chromatography (C18 column, acetonitrile/water gradient) effectively resolves intermediates.
Comparative Evaluation of Synthetic Routes
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its furan and pyrazole moieties. Key reagents and outcomes include:
-
Mechanistic Insights :
-
Furan oxidation proceeds via electrophilic attack on the electron-rich ring, forming diketone intermediates that rearrange to γ-ketoamides.
-
Pyrazole oxidation follows a radical pathway under CrO₃, generating reactive intermediates that tautomerize to pyrazolones.
-
Reduction Reactions
Reduction targets the carboxamide group and unsaturated bonds:
-
Key Findings :
-
LiAlH₄ reduces the carboxamide to a primary amine while preserving heterocyclic rings.
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Catalytic hydrogenation selectively saturates the furan ring without affecting pyrazine.
-
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive positions:
Electrophilic Substitution
| Reagent | Site | Product
Scientific Research Applications
Research has shown that 2,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide exhibits various biological activities:
Anticancer Properties
Several studies have demonstrated its cytotoxic effects against various cancer cell lines:
| Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis through mitochondrial pathways |
| Hep-2 (Laryngeal Cancer) | 15.0 | Inhibition of cell proliferation via cell cycle arrest |
The mechanism often involves the inhibition of specific enzymes or receptors crucial in cancer progression and inflammatory pathways, highlighting its potential as a therapeutic agent.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory responses in vitro. It is believed to modulate cytokine production and inhibit pathways associated with inflammation, making it a candidate for further research in treating inflammatory diseases.
Interaction Studies
Studies focusing on the binding affinity of this compound to various biological targets have utilized techniques such as:
- Molecular Docking : To predict interaction with target proteins.
- Enzyme Inhibition Assays : To evaluate its potential as an inhibitor for specific enzymes involved in disease pathways.
These studies help elucidate the mechanism of action and therapeutic potential of the compound.
Case Studies
- Study on Anticancer Efficacy :
- A study involving A549 cells indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), promoting apoptosis through mitochondrial pathways.
- Combination Therapy Research :
- Preliminary findings suggest that combining this compound with established chemotherapeutics may enhance efficacy and reduce resistance in cancer cells.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide
- 2,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide
- N-cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide
Comparison
Compared to these similar compounds, 2,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide stands out due to its unique combination of a pyrazole ring and a pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2,5-Dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a complex organic compound notable for its unique structural features, including a furan ring and pyrazole moieties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 310.34 g/mol. Its structure allows for various modifications to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O |
| Molecular Weight | 310.34 g/mol |
| Structural Features | Furan ring, Pyrazole, Pyrazine |
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Hep-2 (laryngeal cancer). The mechanism of action is primarily attributed to the inhibition of specific enzymes and receptors involved in cancer progression.
Case Studies:
- Cytotoxicity Assessment : In vitro studies demonstrated an IC₅₀ value of approximately 26 µM against A549 cells, indicating moderate potency compared to standard anticancer agents .
- Mechanism of Action : The compound appears to inhibit Aurora-A kinase, a critical regulator of cell division, contributing to its anticancer efficacy .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives are known for their ability to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes.
Research Findings:
- Inhibition Studies : Various pyrazole derivatives have been shown to exhibit anti-inflammatory properties through COX inhibition, suggesting that similar mechanisms may apply to this compound .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)furan-2-carboxamide | Pyrazole and furan rings | Potential anti-inflammatory activity |
| N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide | Pyrazole and benzene rings | Enhanced lipophilicity for better membrane penetration |
| N-(4-bromophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide | Pyrazole and pyrazine rings | Potent anticancer activity against multiple cell lines |
Mechanistic Insights
Studies employing molecular docking techniques have elucidated the binding interactions of this compound with target proteins involved in cancer and inflammation. These interactions are crucial for understanding the compound's pharmacodynamics and optimizing its therapeutic potential.
Q & A
Q. What synthetic protocols are recommended for preparing 2,5-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide, and how can reaction yields be optimized?
Methodological Answer:
- General Procedure :
- Use a polar aprotic solvent like DMF or DMSO to dissolve intermediates (e.g., furan-3-carboxamide derivatives) .
- Employ K₂CO₃ (1.2 mmol) as a base to facilitate nucleophilic substitution or condensation reactions .
- React with functionalized pyrazole intermediates (e.g., 3-(pyrazin-2-yl)-1H-pyrazole derivatives) at room temperature with stirring for 12–24 hours .
- Purify via recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) .
- Yield Optimization :
Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Thin-Layer Chromatography (TLC) :
- Mass Spectrometry (ESI-MS) :
Q. How can researchers conduct preliminary biological activity screening for this compound?
Methodological Answer:
- In Vitro Assays :
- Cytotoxicity Screening :
Advanced Research Questions
Q. How can structural ambiguities (e.g., tautomerism, stereochemistry) in this compound be resolved?
Methodological Answer:
- X-ray Crystallography :
- Dynamic NMR :
Q. What computational strategies predict the compound’s biological targets and binding modes?
Methodological Answer:
- Molecular Docking :
- QSAR Modeling :
Q. How should researchers design experiments to establish structure-activity relationships (SAR)?
Methodological Answer:
- Derivative Synthesis :
- Biological Testing :
- Statistical Analysis :
Q. How can contradictions between biological activity data and structural predictions be addressed?
Methodological Answer:
Q. What advanced techniques improve crystallographic data refinement for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
